molecular formula C11H13NO2 B8199736 2-Methoxy-N-methyl-4-vinylbenzamide

2-Methoxy-N-methyl-4-vinylbenzamide

Cat. No.: B8199736
M. Wt: 191.23 g/mol
InChI Key: OGALIFOIQSKOSF-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-4-vinylbenzamide is a substituted benzamide derivative characterized by a methoxy group at the 2-position, an N-methyl amide moiety, and a vinyl group at the 4-position of the benzene ring. The vinyl group introduces unique reactivity, such as participation in polymerization or cross-coupling reactions, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

4-ethenyl-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-8-5-6-9(11(13)12-2)10(7-8)14-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALIFOIQSKOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methyl-4-vinylbenzamide typically involves the reaction of 2-methoxy-4-vinylbenzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-methyl-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-4-vinylbenzamide involves its interaction with specific molecular targets. The methoxy and vinyl groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) 4-Methoxy-N-methylbenzamide ()

  • Structure : Lacks the 4-vinyl group but shares the methoxy and N-methyl substituents.
  • Crystallography : Forms a 3D network via N–H⋯O and C–H⋯O hydrogen bonds, with a dihedral angle of 10.6° between the amide group and benzene ring .
  • Implication : The absence of the vinyl group in 4-Methoxy-N-methylbenzamide allows stronger intermolecular interactions, enhancing crystallinity. In contrast, the vinyl group in 2-Methoxy-N-methyl-4-vinylbenzamide may sterically hinder such interactions, reducing solubility or altering solid-state packing.

(b) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Structure : Features a 4-methyl and 4-chlorophenyl group instead of vinyl.
  • Spectrofluorometric Properties : The methyl substituent contributes to fluorescence intensity, likely due to electron-donating effects .

(a) 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) ()

  • Structure : Contains bromo and nitro groups, enabling cross-coupling reactions.
  • Synthetic Utility : The bromo substituent facilitates Suzuki or Ullmann couplings, while the nitro group allows reduction to amines .

(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Includes an N,O-bidentate directing group for metal-catalyzed C–H activation.
  • Application : Used in directing C–H functionalization reactions .
  • Implication : The vinyl group in this compound may serve as a directing group or participate in tandem reactions, though steric bulk could limit efficacy compared to smaller substituents.

Pharmacological and Material Science Potential

(a) 4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide ()

  • Pharmacological Relevance : Similar benzamides are explored for receptor modulation .
  • Implication : The vinyl group in this compound might enhance lipophilicity or metabolic stability compared to polar piperidinyl groups, though this requires experimental validation.

(b) N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide ()

  • Structure: Amino and methoxyethoxy groups enable solubility and bioactivity.
  • Application : Intermediate in drug synthesis .
  • Implication : The vinyl group could introduce photo-crosslinking capability, making the compound useful in polymer-based drug delivery systems.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 2-OCH₃, N-CH₃, 4-CH₂CH₂ Not reported Potential polymerization substrate N/A
4-Methoxy-N-methylbenzamide 4-OCH₃, N-CH₃ 165.19 Hydrogen-bonded 3D networks
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl-C₆H₄ 289.75 Fluorescent properties
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Br, 4-OCH₃, 2-NO₂ 365.16 Cross-coupling reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-O bidentate 207.28 C–H bond functionalization

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